molecular formula C7H5Cl2NO3 B2379094 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid CAS No. 408536-01-6

4,6-Dichloro-5-methoxypyridine-2-carboxylic acid

Cat. No.: B2379094
CAS No.: 408536-01-6
M. Wt: 222.02
InChI Key: IFGYWGRDUWYAOI-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methoxypyridine-2-carboxylic acid: is a chemical compound with the molecular formula C7H5Cl2NO3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4 and 6 positions, a methoxy group at the 5 position, and a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid typically involves the chlorination of 5-methoxypyridine-2-carboxylic acid. The reaction is carried out using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the 4 and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atoms in 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the carboxylic acid group to an alcohol.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions yield alcohols.

Scientific Research Applications

Chemistry: 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: In the agrochemical industry, derivatives of this compound are investigated for their potential use as herbicides, insecticides, or fungicides.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

    4,6-Dichloro-5-methoxypyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    2,6-Dichloro-4-methoxypyridine: Similar structure but with chlorine atoms at the 2 and 6 positions and a methoxy group at the 4 position.

Uniqueness: 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group can affect the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

4,6-dichloro-5-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-5-3(8)2-4(7(11)12)10-6(5)9/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGYWGRDUWYAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408536-01-6
Record name 4,6-dichloro-5-methoxypyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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